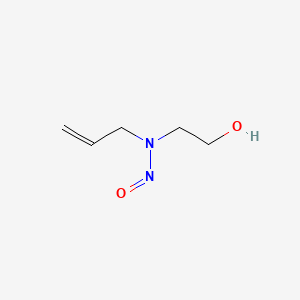

N-Nitrosoallylethanolamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-prop-2-enylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-2-3-7(6-9)4-5-8/h2,8H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANASRAPCLNYZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCO)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021017 | |

| Record name | N-Nitrosoallylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91308-69-9 | |

| Record name | N-Nitroso-N-allyl-N-ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091308699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoallylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOALLYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ5D7FW3QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Environmental Formation Mechanisms of N Nitrosoallylethanolamine

Precursors and Nitrosating Agents

Precursor: The primary precursor for the environmental formation of N-Nitrosoallylethanolamine is allylethanolamine. This secondary amine may be present in certain industrial settings or as a degradation product of more complex chemicals.

Nitrosating Agents: The most common environmental nitrosating agent is nitrite (B80452) (NO₂⁻), which can be found in soil, water, and certain foods. Nitrite can be formed through the microbial reduction of nitrate (B79036) (NO₃⁻), a common component of agricultural runoff and wastewater. Nitrogen oxides (NOx), such as nitrogen dioxide (NO₂) and dinitrogen trioxide (N₂O₃), present in the atmosphere from combustion processes, can also act as powerful nitrosating agents when dissolved in water. nih.gov

Influences of Environmental Conditions on Formation

The rate and extent of this compound formation in the environment are significantly influenced by a variety of conditions.

The pH of the environment is a critical factor in the formation of N-nitrosamines from nitrite. The formation of the active nitrosating agent from nitrite, dinitrogen trioxide (N₂O₃), is highly dependent on acidic conditions. The rate of nitrosation of secondary amines typically shows a maximum at a pH of approximately 3.4, which corresponds to the pKa of nitrous acid. At this pH, the concentration of the active nitrosating agent is maximized.

| pH Level | Effect on N-Nitrosamine Formation from Nitrite |

| Strongly Acidic (pH < 3) | Formation rate may decrease as the concentration of the unprotonated, reactive form of the secondary amine decreases. |

| Moderately Acidic (pH 3-5) | Generally considered the optimal range for the formation of N-nitrosamines from nitrite due to the peak concentration of the active nitrosating agent, N₂O₃. |

| Neutral (pH 6-8) | The rate of formation from nitrite is significantly lower as the concentration of the active nitrosating agent decreases. However, formation can still occur, especially in the presence of catalysts or other nitrosating agents like nitrogen oxides. nih.gov |

| Alkaline (pH > 8) | The formation from nitrite is generally very slow. However, reactions with potent nitrosating agents like N₂O₃ and N₂O₄ can still proceed. nih.gov |

This table presents generalized data for N-nitrosamine formation and is expected to be representative for this compound.

Temperature can influence the rate of nitrosation reactions. Generally, an increase in temperature accelerates the rate of chemical reactions, including the formation of N-nitrosamines. However, the effect of temperature can be complex, as it can also affect the stability of the nitrosating agent. For instance, while higher temperatures can increase the reaction rate, they can also lead to the faster decomposition of the unstable nitrous acid.

The formation of this compound can be accelerated or slowed down by the presence of other chemical species in the environment.

Catalysts: Certain substances can catalyze the nitrosation reaction. For example, thiocyanate, which can be present in certain biological fluids and industrial effluents, is a known catalyst for nitrosamine (B1359907) formation. Halide ions can also exhibit catalytic activity.

Inhibitors: Conversely, some compounds can inhibit the formation of N-nitrosamines. Ascorbic acid (Vitamin C) and other antioxidants are effective inhibitors because they can rapidly reduce the nitrosating agents to non-nitrosating species like nitric oxide (NO). Phenolic compounds can also act as inhibitors by competing with the amine for the nitrosating agent.

Metabolic Biotransformation and Toxicokinetics of N Nitrosoallylethanolamine

Enzymatic Activation and Detoxification Pathways

The enzymatic processing of NNAEA is a pivotal aspect of its toxicokinetics, governing the balance between bioactivation to potentially harmful intermediates and detoxification to more readily excretable forms. This biotransformation is primarily mediated by the versatile cytochrome P450 (CYP) enzyme system, with contributions from other enzyme families. nih.gov

Cytochrome P450-Mediated Metabolism of N-Nitrosoallylethanolamine

The cytochrome P450 superfamily of enzymes, particularly those located in the liver, plays a central role in the initial metabolic steps of many nitrosamines. nih.gov While direct studies on NNAEA are limited, the metabolism of structurally related nitrosamines provides significant insights. The metabolic activation of nitrosamines often involves α-hydroxylation, a reaction catalyzed by CYP enzymes. nih.gov This process is considered a critical step for some nitrosamines. nih.gov

Different CYP isoforms exhibit varying specificities for nitrosamine (B1359907) substrates. For instance, CYP2E1 is a primary enzyme in the metabolism of small nitrosamines like N-nitrosodimethylamine (NDMA), while other isoforms such as CYP2A6, CYP2C, and CYP3A4 are involved in the metabolism of bulkier nitrosamines. nih.govnih.gov Given the structure of NNAEA, it is plausible that multiple CYP isoforms contribute to its metabolism. The chain length and structure of the alkyl groups on the nitrosamine determine which P450 enzyme is primarily involved in its oxidation. nih.gov

The process of dealkylation, another key metabolic pathway for nitrosamines, results in the formation of aldehydes. nih.gov This reaction is also catalyzed by cytochrome P450. nih.gov The efficiency of this process can be influenced by the size of the alkyl groups. nih.gov

Contribution of Other Biotransformation Enzymes

Beyond the initial oxidative steps by cytochrome P450, other enzyme systems are involved in the further processing of NNAEA and its metabolites. Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases, N-acetyltransferases, and glutathione (B108866) S-transferases, play a crucial role in detoxification. washington.edu These enzymes increase the water solubility of xenobiotics, facilitating their excretion. nih.govrupahealth.com

For example, the glucuronide of N-nitrosodiethanolamine (NDELA), a structurally similar compound, has been identified as a metabolite, indicating the involvement of UGTs. nih.gov It is therefore conceivable that NNAEA or its hydroxylated metabolites could undergo glucuronidation. Other potential phase II reactions include sulfation and conjugation with glutathione.

Non-Enzymatic Degradation and Stability of this compound

Information regarding the non-enzymatic degradation and stability of NNAEA is not extensively detailed in the available literature. However, the chemical stability of nitrosamines can be influenced by factors such as pH and light. Some nitrosamines are known to be unstable under certain conditions, which could potentially lead to non-enzymatic degradation products.

Identification and Structural Elucidation of this compound Metabolites

The identification of metabolites is crucial for understanding the complete metabolic fate of NNAEA. While a comprehensive list of NNAEA metabolites is not available, studies on related compounds offer clues. For instance, the metabolism of N-nitrosodi-n-propylamine, another nitrosamine, involves hydroxylation at the α-carbon, leading to the formation of propionaldehyde, 1-propanol, and 2-propanol. cdc.gov Beta-carbon hydroxylation is another metabolic route, yielding N-nitroso-2-hydroxy-propylpropylamine. cdc.gov

In the case of N-nitrosodiethanolamine, identified metabolites in rat urine include its glucuronide and N-nitroso-N-(2-hydroxyethyl)carboxymethylamine. nih.gov Based on these findings, potential metabolites of NNAEA could arise from hydroxylation of the allyl or ethanolamine (B43304) side chains, followed by further oxidation or conjugation.

Comparative Metabolic Profiles Across Experimental Systems

The metabolism of nitrosamines can vary significantly across different species and in vitro experimental systems. nih.gov Studies using rat liver microsomes have been instrumental in elucidating the role of cytochrome P450 in nitrosamine metabolism. nih.govnih.gov For example, research has shown that rat liver microsomes can metabolize nitrosodipropylamine and nitrosodiallylamine at the α-position. nih.gov However, N-nitrosodiethanolamine was not metabolized by rat liver microsomes but was processed by rat hepatocytes, highlighting the importance of the experimental system. nih.gov

Human liver microsomes have also been used to investigate nitrosamine metabolism, revealing considerable interindividual variation in the activity of enzymes like CYP2A6 and CYP2E1. nih.gov Such variations can lead to differences in the rate and pathway of nitrosamine metabolism among individuals. nih.gov The use of recombinant P450 enzymes has further helped to pinpoint the specific isoforms involved in the metabolism of various nitrosamines. nih.gov

Molecular and Cellular Carcinogenic Mechanisms of N Nitrosoallylethanolamine

Formation and Characterization of DNA Adducts from N-Nitrosoallylethanolamine

The carcinogenic activity of many N-nitroso compounds is initiated by their metabolic activation into reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. This process of DNA alkylation is a critical step in the initiation of carcinogenesis.

Electrophilic Intermediates and DNA Alkylation

For N-nitroso compounds in general, metabolic activation is often carried out by the cytochrome P450 family of enzymes. This process typically involves the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. The resulting α-hydroxynitrosamine is an unstable intermediate that can spontaneously decompose to form a highly reactive diazonium ion. This diazonium ion is a potent electrophile that can attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

Identification of Specific DNA Adduct Structures Induced by this compound Metabolites

The identification of specific DNA adducts is crucial for understanding the mutagenic potential of a carcinogen. Different adducts can have varying effects on DNA replication and repair, leading to different types of mutations. For instance, the formation of O⁶-alkylguanine adducts is known to be a particularly pro-mutagenic lesion.

Despite the importance of this information, studies that have isolated and structurally characterized the specific DNA adducts formed as a result of exposure to this compound could not be identified in the available literature. Consequently, a detailed description of the adduct profile for this specific compound cannot be provided at this time.

Quantitative Assessment of DNA Adduct Levels in Target Tissues

Quantifying the levels of specific DNA adducts in different tissues can provide insights into the organ-specific carcinogenicity of a compound. Higher levels of persistent, pro-mutagenic adducts in a particular organ are often correlated with an increased risk of tumor formation in that tissue.

Data from quantitative studies measuring the levels of this compound-induced DNA adducts in any target tissues (e.g., liver, lung, kidney) are not present in the reviewed scientific literature. This lack of quantitative data prevents an assessment of the tissue-specific DNA damaging potential of this compound.

Consequences of DNA Adducts for Genome Integrity and Mutagenesis

The formation of DNA adducts can have severe consequences for the integrity of the genome. If not repaired, these adducts can interfere with DNA replication and transcription, leading to mutations, chromosomal aberrations, and genomic instability. These events are hallmarks of cancer development.

While the general consequences of DNA adducts are well understood, specific studies detailing the mutagenic spectrum or the impact on genomic integrity directly attributable to this compound exposure are absent from the available scientific literature.

Epigenetic Modifications Induced by this compound Exposure

In addition to direct DNA damage, some carcinogens can also exert their effects through epigenetic mechanisms, such as altering DNA methylation patterns. These changes can lead to heritable alterations in gene expression without changing the underlying DNA sequence.

Alterations in DNA Methylation Patterns

Aberrant DNA methylation, including the hypermethylation of tumor suppressor gene promoters and global hypomethylation, is a common feature of cancer cells. Some chemical carcinogens have been shown to induce these changes.

However, a review of the scientific literature did not yield any studies that have investigated the potential of this compound to induce alterations in DNA methylation patterns. Therefore, no specific information on this aspect of its potential carcinogenicity can be provided.

Histone Modifications and Chromatin Remodeling Events

The epigenetic landscape, including histone modifications and chromatin structure, plays a crucial role in regulating gene expression. Carcinogenic substances can disrupt these processes, leading to aberrant gene activation or silencing, which contributes to the development of cancer. While direct studies on this compound's impact on histone modifications are not available, the mechanisms of related N-nitroso compounds provide a framework for understanding its potential effects.

N-nitroso compounds are known to be potent alkylating agents. nih.gov This reactivity is not limited to DNA; they can also modify histone proteins. Histones are rich in lysine (B10760008) and arginine residues, which are susceptible to alkylation. Such modifications can alter the charge of histone tails, disrupting their interaction with DNA and leading to changes in chromatin compaction.

Chromatin remodeling complexes, which use the energy of ATP hydrolysis to alter nucleosome positioning and accessibility of DNA to transcription factors, are also potential targets. nih.gov By modifying histones, N-nitroso compounds could indirectly affect the recruitment and activity of these complexes. For instance, certain histone modifications act as docking sites for specific chromatin remodelers. nih.gov Alteration of these marks by an alkylating agent could prevent the binding of these enzymes, leading to a more condensed and transcriptionally repressive chromatin state (heterochromatin) or a more open and active state (euchromatin), depending on the specific modification and remodeler involved.

The functional consequences of these epigenetic alterations are significant. Misregulation of chromatin remodeling and histone modifications is a hallmark of many cancers. nih.gov For example, the silencing of tumor suppressor genes through the promotion of a heterochromatic state, or the activation of oncogenes by creating a more euchromatic environment, are common events in carcinogenesis.

Disruption of Cellular Signaling and Regulatory Networks

The carcinogenic activity of N-nitroso compounds extends beyond direct DNA damage and epigenetic alterations. These compounds can profoundly disrupt the intricate signaling networks that govern cell fate, including proliferation, survival, and death.

Modulation of Cell Proliferation and Survival Pathways

N-nitroso compounds can activate signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.gov These pathways are often initiated by growth factor receptor activation and lead to a cascade of phosphorylation events that ultimately activate transcription factors responsible for expressing genes involved in cell cycle progression and survival. nih.gov By promoting the sustained activation of these pathways, N-nitroso compounds can contribute to the uncontrolled proliferation characteristic of cancer cells.

The PI3K/AKT pathway is a key regulator of cell survival, and its activation can block apoptosis. nih.gov AKT, a central kinase in this pathway, can phosphorylate and inactivate several pro-apoptotic proteins. nih.gov Furthermore, tumor cells can exploit autophagy, a cellular recycling process, to endure metabolic stress and nutrient-poor conditions within the tumor microenvironment, thereby promoting their own proliferation and survival. nih.gov

Impact on Apoptosis and Necroptosis Mechanisms

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. N-nitroso compounds can interfere with this process at multiple levels.

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is executed when apoptosis is inhibited. abcam.com It is dependent on the activation of receptor-interacting protein kinase 3 (RIPK3) and mixed lineage kinase domain-like (MLKL) pseudokinase. abcam.comaatbio.com While apoptosis is generally considered non-inflammatory, necroptosis results in the rupture of the cell membrane and the release of cellular contents, which can trigger an inflammatory response. abcam.com The interplay between apoptosis and necroptosis is complex, with some proteins, like caspase-8, playing a dual role. Active caspase-8 promotes apoptosis while simultaneously inhibiting necroptosis by cleaving key necroptotic proteins like RIPK1 and RIPK3. nih.gov

The induction of necroptosis can have dual roles in cancer. On one hand, it can serve as a backup cell death mechanism to eliminate cancer cells that are resistant to apoptosis. On the other hand, the chronic inflammation associated with necroptosis can create a tumor-promoting microenvironment.

Induction of Oxidative Stress and Reactive Oxygen Species Production

A significant mechanism through which N-nitroso compounds exert their carcinogenic effects is the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses. nih.gov

ROS, such as superoxide (B77818) anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH), are highly reactive molecules that can damage all major cellular macromolecules, including DNA, proteins, and lipids. youtube.comresearchgate.net The metabolic activation of N-nitroso compounds can lead to the generation of ROS. Furthermore, nitric oxide (NO), a reactive nitrogen species (RNS), can react with superoxide to form the highly reactive peroxynitrite (ONOO-), contributing to nitrosative stress. researchgate.net

This oxidative and nitrosative stress can lead to a variety of downstream effects that promote carcinogenesis. Damage to DNA can result in mutations, while oxidation of proteins can impair their function. Lipid peroxidation can compromise membrane integrity. Furthermore, ROS can act as signaling molecules, activating pro-tumorigenic pathways like those involved in proliferation and inflammation. youtube.comnih.gov

Table 1: Key Molecules in Necroptosis and their Functions

| Molecule | Function |

| RIPK1 | A serine/threonine kinase that acts as a key sensor for various stimuli, including TNF-α. It can initiate both pro-survival signaling and cell death pathways (apoptosis and necroptosis). nih.gov |

| RIPK3 | A serine/threonine kinase that is a crucial mediator of necroptosis. It is activated by RIPK1 and, in turn, phosphorylates MLKL. abcam.comnih.gov |

| MLKL | A pseudokinase that is the executioner of necroptosis. Upon phosphorylation by RIPK3, it oligomerizes and translocates to the plasma membrane, leading to membrane disruption. abcam.comnih.gov |

| Caspase-8 | A protease that is a key initiator of apoptosis. It also inhibits necroptosis by cleaving and inactivating RIPK1 and RIPK3. nih.gov |

DNA Repair Pathway Responses to this compound-Induced Damage

To counteract the damaging effects of genotoxic agents like N-nitroso compounds, cells have evolved a sophisticated network of DNA repair pathways. The specific pathway employed depends on the type of DNA lesion.

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a versatile DNA repair system responsible for removing a wide variety of bulky DNA lesions that distort the DNA double helix. nih.govwikipedia.org These lesions include those formed by UV radiation and various chemical carcinogens. Given that N-nitroso compounds are alkylating agents that can form bulky adducts on DNA bases, NER is a critical pathway for repairing the damage they induce.

The NER pathway can be initiated through two distinct sub-pathways:

Global Genome NER (GG-NER): This pathway constantly scans the entire genome for helix-distorting lesions. wikipedia.org It is initiated by the recognition of the damage by the XPC-RAD23B complex, sometimes with the assistance of the DDB1 and DDB2 proteins. wikipedia.org

Transcription-Coupled NER (TC-NER): This pathway provides a rapid repair mechanism for lesions located on the transcribed strand of active genes. nih.gov It is triggered when RNA polymerase stalls at a lesion during transcription. nih.gov

Once the lesion is recognized, both pathways converge. A complex of proteins, including the transcription factor TFIIH, is recruited to the site of damage. The helicases XPB and XPD, which are components of TFIIH, unwind the DNA around the lesion. researchgate.net This allows the endonucleases XPG and ERCC1-XPF to make incisions on either side of the damaged segment. The resulting oligonucleotide containing the lesion is then removed. Finally, DNA polymerase fills in the gap using the undamaged strand as a template, and DNA ligase seals the final nick to complete the repair process. researchgate.net

Deficiencies in the NER pathway can have severe consequences, as evidenced by genetic disorders like Xeroderma Pigmentosum (XP), which is characterized by extreme sensitivity to sunlight and a dramatically increased risk of skin cancer. nih.gov

Table 2: Key Proteins in the Nucleotide Excision Repair (NER) Pathway

| Protein/Complex | Function in NER | Sub-pathway |

| XPC-RAD23B | Recognizes helix-distorting DNA lesions throughout the genome. | GG-NER |

| DDB1/DDB2 (XPE) | Assists in the recognition of certain types of UV-induced DNA damage. | GG-NER |

| RNA Polymerase II | Stalls at a DNA lesion on the transcribed strand, initiating repair. | TC-NER |

| TFIIH Complex | A multi-protein complex with helicase activity (XPB and XPD) that unwinds the DNA around the lesion. | Both |

| XPA | Verifies the DNA damage and helps to position the repair machinery. | Both |

| RPA | A single-stranded DNA-binding protein that stabilizes the unwound DNA. | Both |

| XPG | An endonuclease that makes an incision on the 3' side of the DNA lesion. | Both |

| ERCC1-XPF | An endonuclease that makes an incision on the 5' side of the DNA lesion. | Both |

| DNA Polymerase | Synthesizes new DNA to fill the gap left after the damaged segment is removed. | Both |

| DNA Ligase | Seals the final phosphodiester bond to complete the repair process. | Both |

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is a primary cellular defense mechanism against small, non-helix-distorting base lesions, which are commonly caused by alkylation, oxidation, and deamination. nih.govnih.govnih.gov The process is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise the damaged or incorrect base by cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone of the DNA. youtube.com This action creates an apurinic/apyrimidinic (AP) site, a gap in the DNA strand where a base is missing. youtube.com

N-nitroso compounds, as a class, are known to be potent alkylating agents following metabolic activation. nih.gov This activation process, often mediated by cytochrome P450 enzymes, generates reactive electrophilic species that can attack nucleophilic sites on DNA bases. nih.govnih.gov For N-nitrosamines, this typically results in the formation of various DNA adducts, including alkylated purines and pyrimidines. nih.gov The principal modes of repair for damage caused by methylating and ethylating agents involve the removal of adducts such as 7-alkylguanine and 3-alkyladenine by DNA glycosylases. nih.gov

While direct research on this compound is limited, the repair of structurally related adducts provides insight into the likely role of BER. For instance, hydroxyethylated DNA adducts, which could be formed from the ethanolamine (B43304) moiety of this compound, are recognized and repaired by the BER pathway. The repair of adducts derived from the allyl group is also relevant. For example, adducts formed by allyl glycidyl (B131873) ether, another compound containing an allyl group, have been shown to occur at various positions on DNA bases, with N-7-guanine and N-1-adenine being major sites of adduction. nih.gov These types of adducts are typically substrates for BER.

The process of BER continues after the initial action of the DNA glycosylase. An AP endonuclease then cleaves the phosphodiester backbone at the AP site, creating a single-strand break. youtube.com This break is then processed by either a short-patch or long-patch repair sub-pathway to fill the gap and restore the original DNA sequence. nih.gov

Table 1: Key Enzymes in the Base Excision Repair Pathway

| Enzyme Class | Specific Enzyme (Example) | Function in BER |

| DNA Glycosylase | Alkyladenine DNA glycosylase (AAG) | Recognizes and removes alkylated bases. |

| AP Endonuclease | APE1 | Cleaves the DNA backbone at the AP site. |

| DNA Polymerase | DNA Polymerase β | Fills the single-nucleotide gap in short-patch BER. |

| DNA Ligase | DNA Ligase III | Seals the final nick in the DNA backbone. |

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system is another critical DNA repair pathway that primarily corrects errors made during DNA replication, such as base-base mismatches and insertion-deletion loops. wikipedia.orgcreative-diagnostics.comqiagen.com A deficiency in the MMR system leads to a "mutator phenotype," where the rate of spontaneous mutation is significantly increased, predisposing individuals to certain types of cancer.

While the primary role of MMR is to correct replication errors, there is growing evidence that it also plays a role in the cellular response to certain types of DNA damage. The MMR machinery can recognize some DNA adducts, although the specifics of this recognition are not as well-defined as for replication errors. aacrjournals.org The interaction of the MMR system with DNA damage can have two major outcomes: it can either lead to the repair of the lesion or, if the damage is persistent and recognized by the MMR system, it can trigger a cellular signaling cascade that leads to cell cycle arrest or programmed cell death (apoptosis). This latter function is thought to be a critical mechanism for eliminating cells with potentially carcinogenic DNA damage.

Studies on other alkylating agents have shown that MMR status can significantly influence the cellular response to DNA damage. For example, cells deficient in the MMR protein MSH2 show increased resistance to the cytotoxic effects of some methylating agents but also exhibit a higher frequency of mutations induced by these agents. nih.gov Research on the ethylating agent N-ethyl-N-nitrosourea (ENU) has demonstrated that MMR deficiency strongly enhances the mutagenicity of this compound and accelerates lymphomagenesis in mice. aacrjournals.org This suggests that the MMR system is involved in processing the DNA damage induced by ENU. aacrjournals.org

In the context of this compound, the allyl group can lead to the formation of etheno adducts in DNA. nih.govnih.gov Etheno adducts are known to be miscoding lesions and are primarily repaired through the BER pathway by specific DNA glycosylases. nih.gov However, the recognition of these adducts by the MMR system is also an area of active investigation. The MMR system, particularly the MutSα (MSH2-MSH6) and MutSβ (MSH2-MSH3) complexes, recognizes distortions in the DNA helix. qiagen.com Bulky adducts or those that significantly alter base pairing could potentially be recognized by the MMR machinery. If this compound-induced adducts are recognized by MMR proteins, a deficient MMR system might fail to initiate apoptosis, allowing cells with these lesions to survive and proliferate, thereby increasing the risk of mutation and cancer.

Table 2: Core Proteins of the Eukaryotic Mismatch Repair Pathway

| Protein Complex | Components | Primary Function in MMR |

| MutSα | MSH2, MSH6 | Recognizes base-base mismatches and small insertion-deletion loops. |

| MutSβ | MSH2, MSH3 | Recognizes larger insertion-deletion loops. |

| MutLα | MLH1, PMS2 | Recruits other proteins to the mismatch site and has endonuclease activity. |

| - | EXO1 | Exonuclease that removes the mismatched DNA segment. |

| - | DNA Polymerase δ | Synthesizes the new DNA strand. |

| - | DNA Ligase I | Seals the final nick in the DNA. |

Preclinical Carcinogenesis Modeling and Mechanistic in Vivo Studies of N Nitrosoallylethanolamine

Establishment and Characterization of Animal Models for N-Nitrosoallylethanolamine Carcinogenesis

Comprehensive studies detailing the use of specific animal models for this compound-induced cancer are not prominently available. However, based on research into structurally similar N-nitroso compounds, it is possible to extrapolate the likely approaches that would be taken.

Rodent Bioassay Systems and Their Applicability

Standard rodent bioassays, typically utilizing Fischer 344 (F344) rats and B6C3F1 mice, are the conventional models for assessing the carcinogenic potential of chemical compounds, including N-nitrosamines. nih.govnih.gov These long-term studies are designed to identify potential human carcinogens by observing the development of tumors in animals exposed to the test substance over a significant portion of their lifespan. While specific bioassay data for this compound is not available, studies on other nitrosamines like N-nitrosodiethanolamine have demonstrated the utility of the F344 rat model in identifying target organs and dose-response relationships. nih.gov

Identification of Target Organs and Histopathological Characterization of Tumors (e.g., Hepatic, Nasal Cavity)

For the N-nitrosamine class of compounds, the liver and nasal cavity are common targets for tumor induction in rodent models. nih.govnih.gov For instance, studies on N-nitrosodiethanolamine in F344 rats have shown a high incidence of hepatocellular carcinomas. nih.gov Tumors of the nasal cavity are also frequently observed with various nitrosamines. nih.gov The histopathological characterization of these tumors typically involves microscopic examination to identify the cell type of origin and the degree of malignancy, such as adenomas or carcinomas. nih.gov Without specific studies on this compound, it is presumed that its target organs and the resulting tumor pathologies would align with those of other N-nitroso compounds, though this remains to be experimentally verified.

Strain and Species Differences in Carcinogenic Response

The carcinogenic response to N-nitroso compounds can vary significantly between different species and even between different strains of the same species. nih.gov For example, rats and Syrian golden hamsters often exhibit different target organ specificities for the same nitrosamine (B1359907). nih.gov Factors such as metabolic differences between species and strains play a crucial role in determining the susceptibility to carcinogenesis. While no specific comparative studies for this compound were identified, research on other nitrosamines underscores the importance of conducting studies in multiple species and strains to fully characterize carcinogenic potential.

Molecular Biomarkers and Toxicogenomic Signatures in Response to this compound

Information regarding the molecular effects of this compound is scarce in publicly accessible research. The following sections describe the types of analyses that would be necessary to characterize its molecular and toxicogenomic signatures.

Global Gene Expression Analysis (Transcriptomics)

Transcriptomic studies, which analyze changes in gene expression, are critical for understanding the mechanisms of carcinogenesis. For other nitrosamines, such as N-nitrosodiethylamine (DEN), gene expression analysis in rat liver has revealed alterations in genes involved in metabolic pathways, cellular defense mechanisms, and DNA damage response. nih.gov A similar approach for this compound would be essential to identify the key signaling pathways and biological processes affected by its exposure. However, no such transcriptomic data for this compound are currently available.

Proteomic and Metabolomic Profiling of Exposure

Proteomic and metabolomic analyses provide further insight into the cellular response to chemical exposure by examining changes in protein and metabolite levels, respectively. Studies on other compounds have demonstrated the utility of these techniques in identifying biomarkers of exposure and effect. nih.govnih.gov For example, proteomic profiling after exposure to other alkylating agents has identified changes in proteins involved in a wide range of cellular processes, including metabolism, cell cycle, and signal transduction. nih.gov Similarly, metabolomic studies have been used to identify metabolic pathways altered by chemical exposures. nih.gov To date, no specific proteomic or metabolomic studies on this compound have been published.

Lack of Preclinical Carcinogenesis Data for this compound Impedes Research

Despite the well-documented carcinogenic properties of many N-nitrosamines, a significant gap in scientific literature exists regarding the specific compound this compound. Extensive searches for preclinical carcinogenesis models, mechanistic in vivo studies, and comparative carcinogenesis data have yielded no specific information for this particular nitrosamine. This absence of research hinders a comprehensive understanding of its potential risks to human health.

While the broader class of N-nitrosamines has been the subject of numerous studies, providing a general framework for their mode of action, the carcinogenicity of individual compounds can vary significantly based on their chemical structure. Metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive electrophiles, is a common pathway for many nitrosamines. This process can result in DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer.

However, without specific studies on this compound, it is impossible to determine its carcinogenic potential, target organs, or the specific DNA adducts it may form. Research on related compounds such as N-nitrosodiethanolamine (NDELA) and N-nitrosodiethylamine (NDEA) has demonstrated their carcinogenicity in animal models, primarily inducing tumors in the liver and nasal cavity of rats. These studies have been instrumental in establishing dose-response relationships and understanding the metabolic pathways involved.

The development of predictive biomarkers for carcinogenesis is a crucial area of research for N-nitrosamines. For other compounds in this class, DNA adducts and mutations in specific genes (such as the ras oncogene) have been investigated as potential biomarkers of exposure and effect. However, in the absence of any preclinical data for this compound, no such biomarkers can be identified or validated.

Comparative carcinogenesis studies are also vital for risk assessment, as they provide insights into the relative potency of different nitrosamines. For instance, studies comparing NDELA with N-nitrosomorpholine (NMOR) have revealed differences in their tumorigenicity in various animal models. The lack of any such data for this compound means its carcinogenic potency relative to other nitrosamines remains unknown.

Advanced Analytical and Computational Methodologies in N Nitrosoallylethanolamine Research

State-of-the-Art Analytical Techniques for Detection and Quantification

The detection and quantification of N-nitrosamines, including N-Nitrosoallylethanolamine, in various matrices require highly sensitive and selective analytical methods due to their potential presence at trace levels. waters.com

High-Resolution Mass Spectrometry for Metabolite and Adduct Profiling (LC-MS, GC-MS)

High-resolution mass spectrometry (HRMS) coupled with chromatographic techniques such as liquid chromatography (LC-MS) and gas chromatography (GC-MS) are powerful tools for the analysis of N-nitrosamines. lcms.czrsc.org These methods offer the high sensitivity and selectivity needed for identifying and quantifying these compounds and their metabolites in complex samples. waters.comlcms.czrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the analysis of a broad range of N-nitrosamines. nih.govnih.gov The United States Food and Drug Administration (FDA) has developed and published LC-HRMS methods for the detection and quantification of several N-nitrosamine impurities in various drug products. nih.gov LC-MS offers a robust and often faster alternative to traditional GC-MS methods. rsc.org The use of ultra-high-performance liquid chromatography (UHPLC) coupled with HRMS allows for the rapid analysis of N-nitrosamines in biological matrices like urine. rsc.org

A study detailing the analysis of nine different N-nitrosamines using UHPLC coupled to a Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer demonstrated the effectiveness of this approach. The method was validated in various water matrices, achieving detection limits in the low nanogram per liter range. lcms.czrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another primary technique for the analysis of volatile N-nitrosamines. basciences.com Numerous GC-MS methods have been developed for the quantification of various N-nitrosamine impurities in pharmaceuticals and other matrices. nih.gov However, a known limitation of GC-MS is the potential for thermal degradation of certain compounds in the hot injector port, which can lead to the artificial formation of nitrosamines and result in an overestimation of their concentration. basciences.com For this reason, LC-MS is often preferred for the analysis of thermolabile nitrosamines.

A method for the determination of N-nitrosodiethanolamine (NDELA) in cosmetic products utilized liquid chromatography-tandem mass spectrometry (LC-MS-MS). This method demonstrated good recovery and a limit of detection of 22.8 µg/kg. researchgate.net

Below is an interactive data table summarizing various mass spectrometry methods for N-nitrosamine analysis:

Table 1: Mass Spectrometry Methods for N-Nitrosamine Analysis| Technique | Analytes | Matrix | Key Findings |

|---|---|---|---|

| UHPLC-MS/MS | Seven N-nitrosamines | Human Urine | LOD: 0.1 to 0.85 ng/mL; LOQ: 0.22 to 2.06 ng/mL. rsc.org |

| UHPLC-HRMS (Q-Exactive) | Nine N-nitrosamines | Water (HPLC grade, drinking, wastewater) | LODs ranged from 0.4 to 12 ng/L. rsc.org |

| LC-MS-MS | N-Nitrosodiethanolamine (NDELA) | Cosmetics | LOD: 22.8 µg/kg; Good recovery and precision. researchgate.net |

Hyphenated Techniques for Enhanced Separations (CE-MS, SFC)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, have significantly expanded the capabilities of analytical chemistry. nih.govijpsjournal.comsaspublishers.comiosrjournals.orgresearchgate.net These techniques provide enhanced separation efficiency and more definitive identification of analytes. iosrjournals.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS):

CE-MS is a powerful analytical tool that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. ijpsjournal.com This technique is particularly useful for the analysis of polar and charged molecules. While CE has drawbacks like a lack of reproducibility in some cases, these can be addressed by using appropriate buffer systems. saspublishers.com

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography (SFC) is another separation technique that can be coupled with various detectors. SFC uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and efficiency for certain applications.

The coupling of these advanced separation techniques with mass spectrometry provides powerful platforms for the analysis of complex mixtures containing N-nitrosamines, enabling better resolution and identification of individual compounds.

Development of Ultrasensitive Detection Methods

The potential carcinogenicity of N-nitrosamines necessitates the development of analytical methods with extremely low detection limits. waters.com Several approaches have been pursued to achieve ultrasensitive detection.

One such method involves high-performance liquid chromatography with online UV irradiation followed by luminol (B1675438) chemiluminescence detection. This technique has achieved detection limits in the nanogram per liter range for several N-nitrosamines in water samples. researchgate.net

Another approach is the use of ultra-sensitive LC-MS/MS methods. For instance, a method was developed for the quantification of six potential genotoxic nitrosamine (B1359907) impurities in telmisartan (B1682998) with a limit of quantification of 1.5 ng/ml. scirp.org Furthermore, the development of methods with detection limits in the parts-per-trillion range has been crucial for assessing consumer goods products. digitellinc.com

In Silico Modeling and Predictive Toxicology Approaches

In silico, or computational, methods are increasingly being used to predict the toxicological properties of chemicals, including the carcinogenicity of N-nitrosamines. These approaches can help to prioritize substances for further testing and to understand the mechanisms of their toxicity. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Carcinogenicity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. nih.gov For N-nitrosamines, QSAR models have been developed to predict their carcinogenic potency. nih.govsciforum.net

These models often consider factors such as chemical reactivity and transport properties in biological systems. nih.gov The carcinogenicity of N-nitrosamines is known to be dependent on their metabolic activation, particularly through α-carbon hydroxylation. acs.org QSAR models can help to classify nitrosamines into different potency categories and can be valuable for screening and priority testing of novel nitroso-compounds. sciforum.netacs.org However, the predictive ability of these models is dependent on the quality and diversity of the training data. sciforum.net

A study on the carcinogenic potency of N-nitrosamines found that both chemical reactivity and transport properties are important determinants. nih.gov Another approach has been to use quantum chemical calculations to develop more mechanistically based QSAR models. acs.orgusp.org

Computational Prediction of Metabolic Pathways and Reactive Intermediates

Computational methods are also being developed to predict the metabolic pathways of N-nitrosamines and the formation of reactive intermediates that are responsible for their carcinogenic effects. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net The metabolic activation of many N-nitrosamines is initiated by cytochrome P450 (CYP)-mediated α-carbon hydroxylation, which leads to the formation of highly reactive electrophilic diazonium ions. nih.govchemrxiv.org

A novel computational method has been developed that uses data on the metabolism of non-nitrosamine compounds to predict the likelihood of α-carbon hydroxylation in N-nitrosamines. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net This approach helps to overcome the limitations of having robust carcinogenicity data for only a small number of nitrosamines. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net By identifying structural features that influence this critical metabolic step, it is possible to gain insights into the potential carcinogenicity of a wide range of nitrosamine compounds. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net

Predicting the formation of reactive intermediates is a key aspect of assessing the carcinogenic risk of N-nitrosamines. Computational models can help to identify the specific metabolites that are likely to be formed and to estimate their reactivity. nih.govnih.gov

Below is an interactive data table summarizing in silico approaches for N-nitrosamine research:

Table 2: In Silico Approaches in this compound Research| Approach | Focus | Key Aspect |

|---|---|---|

| QSAR Modeling | Carcinogenic Potency | Relates chemical structure to carcinogenic activity, considering factors like reactivity and transport. nih.govsciforum.net |

| Metabolic Pathway Prediction | α-Carbon Hydroxylation | Predicts the likelihood of the critical metabolic activation step leading to carcinogenicity. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net |

Molecular Dynamics and Docking Simulations for DNA and Protein Interactions

While specific molecular dynamics (MD) and docking simulation studies on this compound are not extensively documented in publicly available literature, the application of these computational techniques to the broader class of N-nitrosamines provides a clear framework for how such research would be conducted. These methods are instrumental in elucidating the mechanisms of action of carcinogenic compounds by modeling their interactions with biological macromolecules.

Molecular Dynamics (MD) Simulations offer a way to observe the behavior of molecules over time at an atomic level. For a compound like this compound, MD simulations can be employed to:

Predict DNA Adduct Formation: After metabolic activation, N-nitrosamines form reactive electrophilic species that can alkylate DNA, a critical step in carcinogenesis. MD simulations can model the approach of the activated metabolite to the DNA helix, identify preferential binding sites, and characterize the conformational changes in DNA structure upon adduct formation.

Analyze Protein Binding: this compound may interact with various proteins, including metabolic enzymes and DNA repair proteins. MD simulations can reveal the dynamics of these interactions, the stability of the protein-ligand complex, and any allosteric effects that might alter the protein's function.

Molecular Docking Simulations are computational algorithms that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be crucial for:

Identifying Binding Pockets: Docking can screen for potential binding sites of this compound or its metabolites on the surface of proteins or within the grooves of DNA.

Estimating Binding Affinity: These simulations calculate a scoring function to estimate the binding affinity between the ligand and its target, helping to prioritize which interactions are most likely to be biologically significant.

Table 1: Key Parameters in Molecular Dynamics and Docking Simulations for this compound Research

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular interactions. |

| Solvent Model | A representation of the solvent (usually water) in the simulation. | Crucial for accurately modeling the hydrophobic and hydrophilic interactions that drive binding. |

| Binding Free Energy | The overall energy change upon binding of a ligand to a receptor. | A key metric for predicting the stability and likelihood of a molecular interaction. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to assess the stability of a simulation and conformational changes in DNA or proteins. |

High-Throughput Screening (HTS) and New Approach Methodologies (NAMs) for Mechanistic Studies

High-Throughput Screening (HTS) and New Approach Methodologies (NAMs) are at the forefront of modern toxicology, aiming to provide more rapid, cost-effective, and human-relevant data while reducing reliance on animal testing. setac.org For a compound of concern like this compound, these approaches are invaluable for mechanistic studies.

HTS involves the automated testing of large numbers of compounds for a specific biological activity. In the context of this compound research, HTS could be used to:

Screen for inhibitors of metabolic activation.

Identify compounds that modulate the DNA damage response pathway.

Assess cytotoxicity across a wide range of cell lines.

NAMs encompass a variety of in vitro, in chemico, and in silico methods that can be used to assess the hazards of chemicals. setac.org For this compound, relevant NAMs include advanced cell-based assays and the development of Adverse Outcome Pathways.

Adverse Outcome Pathway (AOP) Development for this compound-Induced Effects

The Adverse Outcome Pathway (AOP) framework is a conceptual construct that organizes existing knowledge about the progression of toxicity from a molecular initiating event (MIE) to an adverse outcome (AO) at the individual or population level. epa.govoecd.org Developing an AOP for this compound-induced effects is a key step in moving towards a more predictive and mechanism-based risk assessment. nih.gov

An AOP consists of the following key components:

Molecular Initiating Event (MIE): The initial interaction of the chemical with a biological target. For this compound, this would likely be metabolic activation by cytochrome P450 enzymes.

Key Events (KEs): A series of measurable biological events that are causally linked and lead to the adverse outcome. For a carcinogenic nitrosamine, these could include the formation of DNA adducts, mutations in critical genes (e.g., oncogenes and tumor suppressor genes), and altered cell signaling pathways.

Adverse Outcome (AO): The final pathological result. For this compound, this could be the development of tumors in specific organs.

By identifying and understanding the KEs in the pathway, it may be possible to develop assays that can predict the likelihood of the adverse outcome without having to conduct long-term animal studies. nih.gov

Table 3: Putative Adverse Outcome Pathway for this compound

| AOP Component | Putative Event for this compound |

| Molecular Initiating Event (MIE) | Metabolic activation by CYP enzymes. |

| Key Event 1 | Formation of a reactive diazonium ion. |

| Key Event 2 | Alkylation of DNA, forming DNA adducts. |

| Key Event 3 | Mis-replication of DNA leading to mutations. |

| Key Event 4 | Altered gene expression and cell signaling. |

| Key Event 5 | Clonal expansion of mutated cells. |

| Adverse Outcome (AO) | Tumor formation. |

The development of AOPs is a collaborative effort that relies on the integration of data from a variety of sources, including computational modeling, in vitro assays, and in vivo studies. nih.gov

Future Trajectories and Unanswered Questions in N Nitrosoallylethanolamine Research

Systems Toxicology Integration of Multi-Omics Data for Holistic Understanding

A complete understanding of the biological impact of N-Nitrosoallylethanolamine necessitates a move beyond traditional toxicological endpoints towards a systems-level approach. Systems toxicology integrates various "omics" data sets—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of the perturbations caused by a chemical exposure. For this compound, this approach remains a critical, yet largely unexplored, future direction.

Future research should focus on generating and integrating multi-omics data from relevant biological systems exposed to this compound. This would involve:

Genomic Analysis: Identifying genetic polymorphisms that may influence the metabolic activation or detoxification of this compound.

Transcriptomic Analysis: Using techniques like RNA-sequencing to profile changes in gene expression in cells or tissues upon exposure, revealing the cellular pathways that are activated or inhibited.

Proteomic Analysis: Quantifying alterations in the protein landscape to understand the functional consequences of gene expression changes.

Metabolomic Analysis: Profiling the small-molecule metabolites in a system to capture the ultimate downstream effects of exposure.

By integrating these data streams, researchers can construct detailed models of the mechanism of action of this compound, identify key molecular initiating events, and delineate the adverse outcome pathways.

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Discipline | Technology | Potential Insights for this compound |

|---|---|---|

| Genomics | Whole-Genome Sequencing, SNP Genotyping | Identification of susceptible genotypes affecting metabolism. |

| Transcriptomics | RNA-Sequencing, Microarrays | Elucidation of perturbed cellular signaling and metabolic pathways. |

| Proteomics | Mass Spectrometry-based Proteomics | Understanding of functional changes in cellular machinery. |

| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Identification of biomarkers of exposure and effect. |

Development of Advanced In Vitro Models, including Organoids and Microphysiological Systems

To reduce reliance on animal testing and to better model human-specific responses, the development and application of advanced in vitro models are paramount. For this compound, moving beyond simple cell-line-based assays to more complex, physiologically relevant systems is a key future trajectory.

Organoids , three-dimensional cell cultures that mimic the structure and function of human organs, offer a promising platform for studying the tissue-specific effects of this compound. nih.govresearchgate.net For instance, liver organoids could be used to study its metabolism and potential hepatotoxicity, while organoids from other tissues could elucidate target organ specificity.

Microphysiological systems (MPS) , also known as "organs-on-a-chip," represent another frontier. These devices can model the function of multiple organs and their interactions, providing a more systemic view of the potential effects of a compound. An MPS could, for example, be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a human-relevant context.

Future research should aim to:

Develop and validate organoid and MPS models for key target tissues of nitrosamines.

Utilize these models to investigate the dose-response relationships and mechanisms of action of this compound.

Integrate these advanced in vitro models with multi-omics analyses for a comprehensive toxicological profile.

Characterization of Inter-individual Variability in Susceptibility to this compound

Individuals within a population can exhibit significant differences in their susceptibility to the effects of chemical exposures. nih.govnih.gov This variability can be attributed to a combination of genetic, epigenetic, and lifestyle factors. For this compound, understanding the basis of this inter-individual variability is crucial for accurate risk assessment.

Future research in this area should focus on:

Identifying Genetic Polymorphisms: Investigating variations in genes encoding for metabolic enzymes (e.g., cytochrome P450s) and DNA repair proteins that may alter an individual's response to this compound. nih.gov

Population-based Studies: Utilizing large-scale human cohort studies to correlate biomarkers of this compound exposure with health outcomes, while accounting for genetic and lifestyle factors.

In Vitro Population Models: Employing panels of cell lines derived from a diverse population of donors to study the range of cellular responses to this compound in a controlled laboratory setting.

Table 2: Factors Potentially Influencing Inter-individual Susceptibility to this compound

| Factor Category | Specific Examples | Potential Impact on this compound Toxicity |

|---|---|---|

| Genetic | Polymorphisms in CYP450 enzymes, DNA repair genes | Altered rates of metabolic activation or detoxification; varying efficiency of DNA damage repair. |

| Epigenetic | DNA methylation patterns, histone modifications | Changes in the expression of key metabolic or stress-response genes. |

| Lifestyle | Diet, co-exposure to other chemicals, smoking status | Modulation of metabolic pathways; additive or synergistic effects. |

Understanding this compound Interactions within Complex Chemical Mixtures

Humans are rarely exposed to single chemicals in isolation but rather to complex mixtures from various sources, including diet, consumer products, and the environment. nih.goveuropa.eu The toxicological effects of a chemical mixture can be different from the effects of the individual components due to additive, synergistic, or antagonistic interactions. europa.eunih.gov The study of this compound within the context of chemical mixtures is a critical and challenging area for future research.

Research efforts should be directed towards:

Identifying Co-occurring Chemicals: Characterizing the common chemical co-exposures that occur alongside this compound in relevant environmental or dietary contexts.

Mixture Toxicity Studies: Designing and conducting studies to evaluate the combined effects of this compound and other relevant chemicals using both in vitro and in silico models.

Developing Predictive Models: Utilizing computational models to predict the toxicity of chemical mixtures containing this compound based on the properties and concentrations of the individual components.

Understanding these interactions is essential for a more realistic assessment of the risks posed by this compound in real-world exposure scenarios.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting N-Nitrosoallylethanolamine in laboratory samples?

- Answer : Gas Chromatography coupled with Nitrogen Phosphorus Detection (GC-NPD) is widely used due to its sensitivity for nitrosamines. Method validation must address selectivity (to distinguish from structurally similar compounds) and sensitivity (detection limits at ppm levels). Sample preparation often involves derivatization or extraction to minimize matrix interference. Robustness testing ensures reproducibility across laboratories .

Q. How should researchers conduct a systematic literature review on this compound?

- Answer : Follow scoping study frameworks to map existing evidence, prioritizing peer-reviewed journals and regulatory databases (e.g., EMA, ICH guidelines). Use keywords like "nitrosamine carcinogenicity," "allylethanolamine derivatives," and "genotoxicity assays." Cross-reference chemical identifiers (CAS 91308-69-9) to resolve naming inconsistencies in older studies .

Q. What are the primary carcinogenicity concerns associated with this compound?

- Answer : Rodent studies show dose-dependent tumorigenicity, particularly in hepatic and esophageal tissues. For example, Lijinsky et al. (1984) reported 19/20 tumor incidence in rats at 5.49 mg doses. Researchers must design bioassays with appropriate controls and histopathological validation to confirm organ-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenic potency be resolved?

- Answer : Discrepancies often arise from variations in experimental design (e.g., dosing regimens, species selection). Meta-analyses should assess dose-response relationships and statistical power. For instance, lower doses (0.202 mg) in studies showing no tumors may reflect threshold effects rather than non-carcinogenicity . Sensitivity analyses and pooled datasets can clarify these trends.

Q. What methodological considerations are critical for validating nitrosamine-specific analytical methods?

- Answer : Key parameters include:

- Linearity : Calibration curves across expected concentration ranges.

- Limit of Quantification (LOQ) : Must meet regulatory thresholds (e.g., <1 ppm for pharmaceuticals).

- Matrix Effects : Test recovery rates in complex matrices (e.g., biological fluids, drug formulations).

- Cross-Validation : Compare results with LC-MS/MS for confirmatory analysis .

Q. How do regulatory guidelines inform risk assessment strategies for this compound in drug synthesis?

- Answer : Follow ICH M7(R1) and EMA guidelines to evaluate nitrosamine formation pathways. Conduct forced degradation studies under nitrosating conditions (e.g., nitrite exposure, acidic pH). Use QSAR (Quantitative Structure-Activity Relationship) models to predict mutagenic potential and prioritize in vitro assays (e.g., Ames test) .

Q. What experimental designs are recommended for studying metabolic activation of this compound?

- Answer : Employ isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways in vitro (e.g., liver microsomes) and in vivo. Pair this with genomic profiling (e.g., CYP450 enzyme activity assays) to identify bioactivation mechanisms. Dose-ranging studies should align with OECD Test Guideline 451 for carcinogenicity testing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.